Bienvenue dans la boutique en ligne BenchChem!

N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Physicochemical property comparison Drug-likeness Procurement specification

N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396761-21-9) is a synthetic small-molecule heterocycle belonging to the pyridazine-3-carboxamide class, with a molecular formula of C19H19N5OS and a molecular weight of 365.46 g/mol. Its structure comprises a pyridazine core substituted at the 6-position with a pyrrolidine ring and linked via a carboxamide bridge to a 3-(2-methylthiazol-4-yl)phenyl moiety.

Molecular Formula C19H19N5OS
Molecular Weight 365.46
CAS No. 1396761-21-9
Cat. No. B2366599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
CAS1396761-21-9
Molecular FormulaC19H19N5OS
Molecular Weight365.46
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN=C(C=C3)N4CCCC4
InChIInChI=1S/C19H19N5OS/c1-13-20-17(12-26-13)14-5-4-6-15(11-14)21-19(25)16-7-8-18(23-22-16)24-9-2-3-10-24/h4-8,11-12H,2-3,9-10H2,1H3,(H,21,25)
InChIKeyPEVYOOTVNDSOBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396761-21-9): Procurement-Relevant Baseline Profile


N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396761-21-9) is a synthetic small-molecule heterocycle belonging to the pyridazine-3-carboxamide class, with a molecular formula of C19H19N5OS and a molecular weight of 365.46 g/mol . Its structure comprises a pyridazine core substituted at the 6-position with a pyrrolidine ring and linked via a carboxamide bridge to a 3-(2-methylthiazol-4-yl)phenyl moiety. While structurally related pyridazine-3-carboxamide derivatives have been extensively explored as ATP-competitive kinase inhibitors—particularly targeting ALK, SYK, TYK2, and PIM kinases—the specific biological activity data and target engagement profile of this exact compound remain largely undisclosed in the peer-reviewed primary literature, limiting the ability to draw robust, comparator-based differentiation at this time .

Why Generic Substitution of N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (1396761-21-9) Carries Unquantified Risk


Within the pyridazine-3-carboxamide chemical class, even minor structural variations—such as the identity and position of heteroaryl substituents on the aniline ring or the nature of the amine at the pyridazine 6-position—can profoundly alter kinase selectivity fingerprints, aqueous solubility, metabolic stability, and off-target liability . For example, while some pyridazine-3-carboxamides demonstrate potent ALK inhibition (IC50 <10 nM) and others exhibit TYK2 or SYK selectivity, the presence of the 2-methylthiazol-4-yl group in the target compound introduces a distinct hydrogen-bonding and steric profile compared to simple phenyl, bromophenyl, or pyridyl analogs, making interpolation of activity, selectivity, or ADME properties unreliable without direct comparative data . Consequently, substituting this compound with a structurally similar but chemically distinct analog in a research or screening context could yield unanticipated results, particularly in kinase profiling, cellular cytotoxicity, or in vivo pharmacokinetic studies.

Quantitative Differentiation Evidence for N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (1396761-21-9)


Molecular Weight and Lipophilicity Differentiation from Close Structural Analogs

The target compound (MW 365.46 g/mol; C19H19N5OS) occupies a distinct physicochemical space relative to structurally related pyridazine-3-carboxamide analogs. For instance, N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396881-67-6) has a molecular weight of approximately 390.3 g/mol due to the heavier bromine substituent, whereas N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide introduces a different thiazole attachment geometry . These differences in molecular weight and halogen content directly impact calculated logP, polar surface area, and hydrogen-bond donor/acceptor counts, which are critical parameters governing membrane permeability, solubility, and protein binding in biological assays .

Physicochemical property comparison Drug-likeness Procurement specification

Scaffold-Based Inference of Kinase Inhibitor Potential: Pyridazine-3-Carboxamide Comparative Landscape

The pyridazine-3-carboxamide scaffold is a validated kinase inhibitor pharmacophore. In the patent literature, compounds within US9126947B2 are disclosed as inhibitors of ALK and other protein kinases with 'unexpected drug properties' . Structurally, the target compound uniquely combines a 2-methylthiazol-4-yl aniline motif with a pyrrolidinyl-pyridazine core—a combination not explicitly exemplified in the major pyridazine carboxamide kinase inhibitor patent families, which tend to feature substituted phenyl, pyridyl, or indazolyl groups at the amide position . While quantitative IC50 values for the target compound are not publicly available, the distinct substitution pattern suggests a potentially differentiated kinase selectivity profile compared to the well-characterized analogs, based solely on structure–activity relationship (SAR) trends observed across this chemical class.

Kinase inhibition Chemical biology Scaffold comparison

Absence of Ames Mutagenicity Liability Relative to Early SYK-Targeted Pyridazine Amides

A known liability of early pyridazine amide SYK inhibitors was mutagenicity detected in the Ames assay, prompting structure-guided optimization to eliminate this toxicity . The target compound incorporates a 6-(pyrrolidin-1-yl) group rather than the 6-((1R,2S)-2-amino-cyclohexylamino) or 6-arylamino substituents characteristic of the mutagenic chemotype, and features a 2-methylthiazol-4-yl group in place of the aniline or substituted phenyl rings implicated in DNA reactivity . While no Ames data have been published specifically for this compound, the structural divergence from the mutagenic sub-series constitutes a class-level inference that this compound is less likely to carry the same genotoxicity risk, which is relevant for procurement decisions in programs where genotoxicity is a gate-keeper assay.

Genotoxicity Lead optimization Safety screening

Evidence-Backed Application Scenarios for N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (1396761-21-9)


Kinase Profiling Panel Expansion for Novel Selectivity Fingerprinting

Given the compound's unique combination of a 2-methylthiazol-4-yl aniline and pyrrolidinyl-pyridazine core—a motif underrepresented in the major pyridazine carboxamide kinase inhibitor patents—this compound is best deployed as a tool compound in broad kinase selectivity panels (e.g., DiscoveRx KINOMEscan or Reaction Biology HotSpot) to empirically map its selectivity fingerprint against structurally related ALK, SYK, TYK2, or PIM kinase inhibitors . The resulting data would provide the first quantitative differentiation for procurement justification.

Structure–Activity Relationship (SAR) Expansion in Pyridazine Amide Lead Optimization

Medicinal chemistry teams seeking to explore the SAR around the aniline portion of pyridazine-3-carboxamide kinase inhibitors can use this compound as a reference point for the 2-methylthiazol-4-yl substituent, comparing its biochemical potency, cellular efficacy, and in vitro ADME parameters with those of phenyl, pyridyl, indazolyl, or bromophenyl analogs that have been more extensively characterized in the patent and primary literature .

Computational Docking and Free-Energy Perturbation (FEP) Benchmarking

The compound's distinct heteroaryl substituent pattern, combined with its moderate molecular weight (365.46 g/mol) and balanced hydrogen-bond donor/acceptor profile, makes it a suitable test case for computational chemists validating docking scoring functions or FEP+ predictions on pyridazine-3-carboxamide kinase inhibitors. Its predicted binding mode can be compared with co-crystal structures of related ligands in SYK (PDB 4FZ7) or ALK to assess pose reproducibility and ranking accuracy .

Genotoxicity Risk-Diversified Library Design

For compound library procurement where Ames mutagenicity is a pre-screening filter, this compound's structural divergence from the Ames-positive 6-amino-cyclohexylamino pyridazine amide series (as evidenced by the PDB 4FZ7 literature) supports its inclusion as a 'diversified risk' member of a pyridazine-focused screening deck, pending confirmatory Ames testing .

Quote Request

Request a Quote for N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.